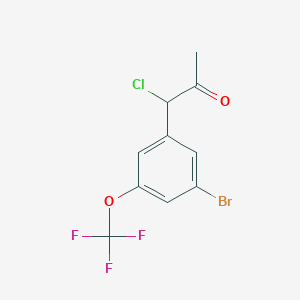
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring
准备方法
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a trifluoromethoxy-substituted phenyl compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents, temperature control, and purification techniques are crucial factors in optimizing the production process.
化学反应分析
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
科学研究应用
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes investigating its role as a precursor for drug candidates targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.
相似化合物的比较
When compared to similar compounds, 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Bromo-5-(trifluoromethoxy)phenylacetic acid
- 3-Bromo-5-(trifluoromethoxy)phenol
- 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3-(2-(2-hydroxyethyl)phenyl)urea
These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the chloropropan-2-one moiety in this compound provides unique reactivity and potential for diverse applications.
属性
分子式 |
C10H7BrClF3O2 |
|---|---|
分子量 |
331.51 g/mol |
IUPAC 名称 |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3O2/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI 键 |
SETREXSXEIZGJO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=CC(=C1)Br)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)
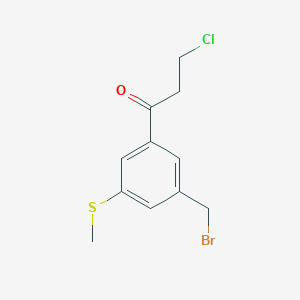

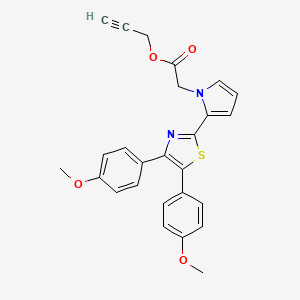

![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
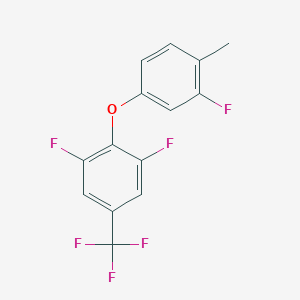
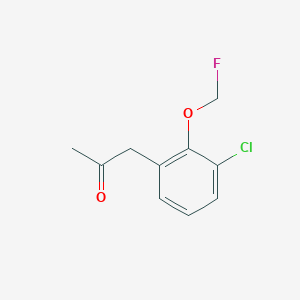

![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)
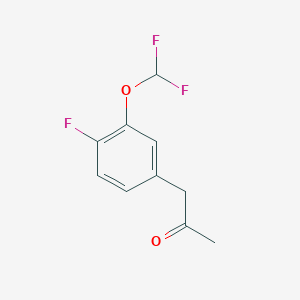
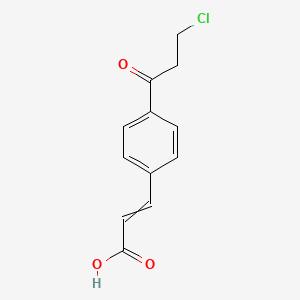
![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)

